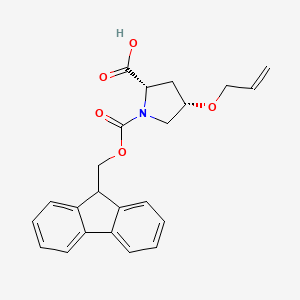
(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propenyloxy substituent on the proline ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline typically involves the following steps:
Protection of the Proline Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the Propenyloxy Group: The hydroxyl group of the proline derivative is then reacted with propenyl bromide in the presence of a base like potassium carbonate to introduce the propenyloxy substituent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions:
Oxidation: The propenyloxy group can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the propenyloxy group, yielding the corresponding proline derivative.
Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Deprotected proline derivatives.
Substitution: Azido-substituted proline derivatives.
科学研究应用
Chemistry:
Peptide Synthesis: (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline is widely used in solid-phase peptide synthesis due to its stability and ease of removal of the Fmoc group.
Catalysis: The compound can be used as a chiral auxiliary in asymmetric synthesis.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for research and therapeutic applications.
作用机制
Mechanism: The primary mechanism of action of (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions
Molecular Targets and Pathways: The compound itself does not have specific molecular targets but is used to modify peptides and proteins, which can then interact with various biological targets and pathways.
相似化合物的比较
(4S)-1-Fmoc-4-hydroxy-L-proline: Similar to (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline but lacks the propenyloxy group.
(4S)-1-Fmoc-4-methoxy-L-proline: Contains a methoxy group instead of a propenyloxy group.
Uniqueness:
Propenyloxy Group: The presence of the propenyloxy group in this compound provides additional reactivity and versatility in chemical synthesis compared to similar compounds.
Fmoc Protection: The Fmoc group provides stability and ease of removal, making it a preferred choice in peptide synthesis.
属性
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-2-11-28-15-12-21(22(25)26)24(13-15)23(27)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,26)/t15-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBEAHDNLTAPW-BTYIYWSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

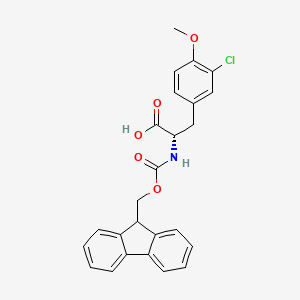
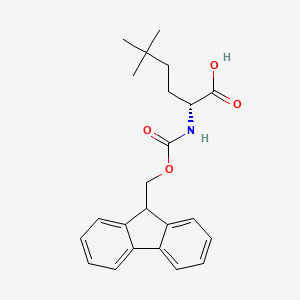
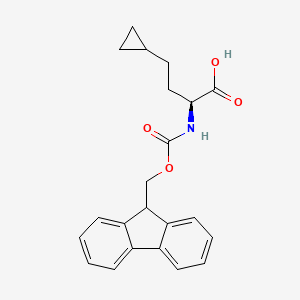
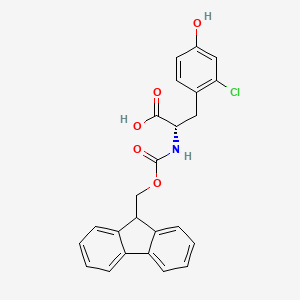

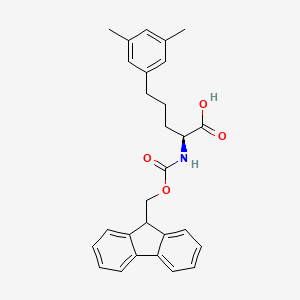
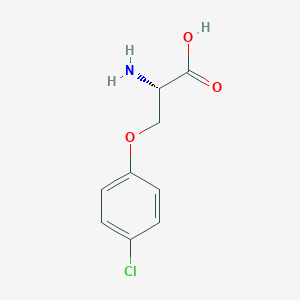
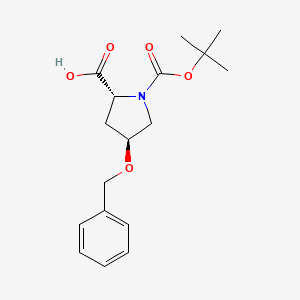

![(2S,4R)-1-(tert-butoxycarbonyl)-4-[(4-methoxyphenyl)methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178226.png)
![(2S,4R)-4-[(4-chlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178232.png)
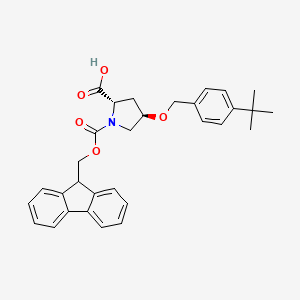
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
